molecular formula C₂₉H₃₁ClFN₃O B1663479 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride CAS No. 110406-33-2

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride

Cat. No. B1663479
M. Wt: 492 g/mol
InChI Key: KBNISKYDAJMVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as FMPZ and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various medical applications.

Scientific Research Applications

Antiallergic and Antiasthmatic Properties

1(2H)-Phthalazinone derivatives, particularly Azelastine hydrochloride, have demonstrated significant efficacy as antiallergic and antiasthmatic agents. These compounds show potential in inhibiting leukotriene-mediated allergic bronchospasm and are effective in treating asthma and allergic rhinitis. They also exhibit a marked inhibition of the generation of oxygen radicals in alveolar macrophages, indicating a multifaceted approach to asthma therapy (Chand et al., 1986).

Mast Cell Stabilization

These compounds have been found to inhibit allergic histamine release from isolated mesenteric mast cells of sensitized guinea pigs, pointing towards their role in stabilizing mast cells and mitigating allergic reactions (Fischer & Schmutzler, 1981).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of Azelastine, a 1(2H)-Phthalazinone derivative, has been extensive. Studies have shown the involvement of cytochrome P-450 enzymes in the N-demethylation of Azelastine, a major metabolic pathway for this compound (Imai et al., 1999).

Polymer Chemistry Applications

1(2H)-Phthalazinone and its derivatives have been studied for their utility in polymer chemistry. They serve as key components in the synthesis of polymers, such as poly(phthalazinone ether)s, which exhibit good thermal properties and solubility in organic solvents (Jing et al., 2010). Additionally, fluorinated polyamides derived from these compounds have been explored for their solubility and thermal stability (Wang et al., 2007).

Therapeutic Potential in Various Models

1(2H)-Phthalazinone derivatives have been tested for their therapeutic potential in various experimental models, including effects on vascular permeability in hypersensitivity reactions and the central nervous system. These studies highlight the diverse potential applications of these compounds in therapeutic settings (Tanigawa et al., 1981; Kaneko et al., 1981).

properties

CAS RN

110406-33-2

Product Name

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride

Molecular Formula

C₂₉H₃₁ClFN₃O

Molecular Weight

492 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H

InChI Key

KBNISKYDAJMVNI-UHFFFAOYSA-N

SMILES

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl

Canonical SMILES

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl

Related CAS

135381-77-0 (Parent)

synonyms

D18024

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride
Reactant of Route 2
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride
Reactant of Route 3
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride

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